molecular formula C13H8Cl2O2 B070368 2',3'-Dichlorobiphenyl-3-carboxylic acid CAS No. 177734-74-6

2',3'-Dichlorobiphenyl-3-carboxylic acid

Cat. No.: B070368
CAS No.: 177734-74-6
M. Wt: 267.1 g/mol
InChI Key: QVAUBYFUJRZWHG-UHFFFAOYSA-N
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Description

2’,3’-Dichlorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2’ and 3’ positions, and a carboxylic acid group is attached at the 3 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’-Dichlorobiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of biphenyl followed by acylation. The process begins with the reaction of 2’,3’-dichlorobiphenyl with sodium hypobromite to form 2’,3’-dibromobiphenyl. This intermediate is then reacted with chlorocarbonic acid to produce 2’,3’-dichlorobiphenyl-3-carboxylic acid. The final step involves the acidification of the carboxylic acid group .

Industrial Production Methods

Industrial production methods for 2’,3’-Dichlorobiphenyl-3-carboxylic acid typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichlorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2’,3’-Dichlorobiphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dichlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2’,3’-Dichlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

  • 2’,5’-Dichlorobiphenyl-3-carboxylic acid
  • 2,6-Dichlorobiphenyl-3-carboxylic acid
  • 2’,4’-Dichlorobiphenyl-3-carboxylic acid

These compounds share similar structures but differ in the positions of the chlorine atoms and the carboxylic acid group.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUBYFUJRZWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620637
Record name 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-74-6
Record name 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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